molecular formula C14H22 B14552781 6-Ethyl-10-methylundeca-5,9-dien-1-yne CAS No. 61685-09-4

6-Ethyl-10-methylundeca-5,9-dien-1-yne

Cat. No.: B14552781
CAS No.: 61685-09-4
M. Wt: 190.32 g/mol
InChI Key: QNJZUTPIPJIOCU-UHFFFAOYSA-N
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Description

6-Ethyl-10-methylundeca-5,9-dien-1-yne is an organic compound characterized by its unique structure, which includes both double and triple bonds. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-10-methylundeca-5,9-dien-1-yne typically involves multi-step organic reactions. One common method includes the coupling of appropriate alkyne and alkene precursors under controlled conditions. The reaction may involve catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-10-methylundeca-5,9-dien-1-yne can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation reactions.

    Substitution: Halogenation reagents like bromine or chlorine can be used to introduce halogen atoms into the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes.

Scientific Research Applications

6-Ethyl-10-methylundeca-5,9-dien-1-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Ethyl-10-methylundeca-5,9-dien-1-yne involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5,9-Undecadien-2-one, 6,10-dimethyl-: This compound shares a similar structure but differs in the position and type of functional groups.

    Geranyl acetone: Another related compound with similar reactivity but different applications.

Properties

CAS No.

61685-09-4

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

6-ethyl-10-methylundeca-5,9-dien-1-yne

InChI

InChI=1S/C14H22/c1-5-7-8-11-14(6-2)12-9-10-13(3)4/h1,10-11H,6-9,12H2,2-4H3

InChI Key

QNJZUTPIPJIOCU-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCCC#C)CCC=C(C)C

Origin of Product

United States

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